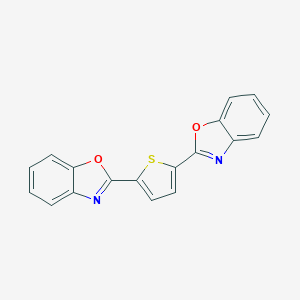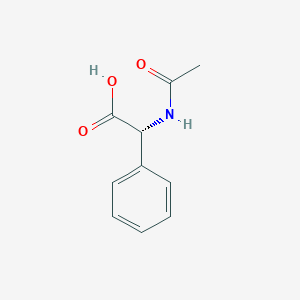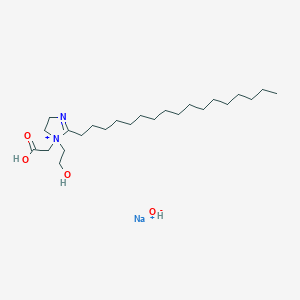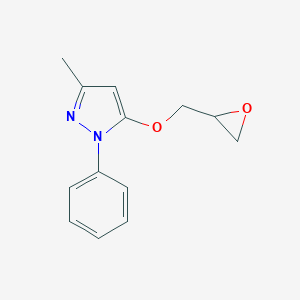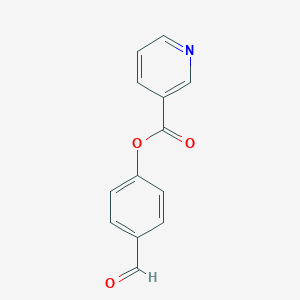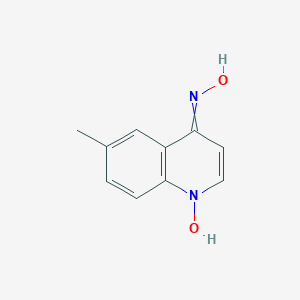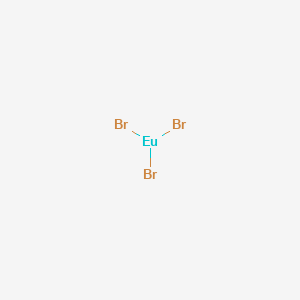![molecular formula C18H18O4 B080155 [2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- CAS No. 14991-63-0](/img/structure/B80155.png)
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is a chemical compound that belongs to the family of flavonoids. It is a natural product that is found in several plant species, including Sophora flavescens, Erythrina mulungu, and Pterocarpus marsupium. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and the regulation of gene expression. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the antioxidant defense system.
Biochemische Und Physiologische Effekte
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, it is readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-. One area of interest is the development of novel synthetic analogs with improved pharmacological properties. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways and gene expression profiles.
Synthesemethoden
The synthesis of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- can be achieved through several methods. One of the most common methods is the condensation of 2-hydroxybenzaldehyde with 2,3-dihydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a base. Both of these methods result in the formation of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- with good yields.
Wissenschaftliche Forschungsanwendungen
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Eigenschaften
CAS-Nummer |
14991-63-0 |
|---|---|
Produktname |
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- |
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
6a,10-dimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromene |
InChI |
InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3 |
InChI-Schlüssel |
JVXKLXVZSKFCML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
Synonyme |
5,6a,7,12a-Tetrahydro-6a,10-dimethoxy[2]benzopyrano[4,3-b][1]benzopyran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
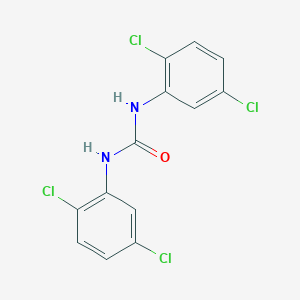
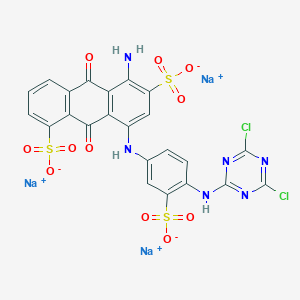
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
